N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide
Description
N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromofuran moiety, a dimethylcarbamoyl group, and a dihydroxybenzamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H19BrN2O5 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C21H19BrN2O5/c1-23(2)20(27)13-3-5-14(6-4-13)24(12-16-8-10-19(22)29-16)21(28)17-9-7-15(25)11-18(17)26/h3-11,25-26H,12H2,1-2H3 |
InChI Key |
CYJUFMHEEQFJAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CC2=CC=C(O2)Br)C(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Benzamide Core: The benzamide core is synthesized through a condensation reaction between 2,4-dihydroxybenzoic acid and an appropriate amine.
Coupling Reaction: The bromofuran moiety is coupled with the benzamide core using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chlorofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide
- N-[(5-iodofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide is unique due to the presence of the bromofuran moiety, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20BrN3O4, with a molecular weight of approximately 459.3 g/mol. The compound features a bromofuran moiety , a dimethylcarbamoyl phenyl group , and a dihydroxybenzamide core , contributing to its unique chemical reactivity and biological properties.
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor. Notably, it has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammation and pain pathways. Molecular docking studies suggest that the compound interacts effectively with the COX-2 enzyme through hydrogen bonding and hydrophobic interactions, indicating its potential as an anti-inflammatory agent.
Receptor Modulation
In addition to its enzymatic inhibition properties, this compound has also shown promise as a receptor modulator. The structural features of this compound enhance its affinity for various receptors involved in pain and inflammatory responses. This suggests that further research could elucidate its role in modulating receptor activity, potentially leading to new therapeutic avenues.
Synthesis
The synthesis of this compound typically involves a multi-step process that allows for the precise assembly of its complex structure. The synthetic route includes:
- Formation of the bromofuran moiety : This step involves bromination of furan derivatives.
- Coupling reactions : The bromofuran is then coupled with dimethylcarbamoyl phenyl derivatives through nucleophilic substitution.
- Hydroxylation : The final steps involve hydroxylation to introduce the dihydroxybenzamide functionality.
This multi-step synthesis not only highlights the compound's structural complexity but also its versatility in organic synthesis.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | COX-2 Inhibition | Demonstrated significant binding affinity with COX-2, suggesting anti-inflammatory potential. |
| Study B | Receptor Modulation | Identified modulation effects on pain receptors, indicating possible analgesic properties. |
| Study C | Toxicity Assessment | Evaluated cytotoxic effects on cancer cell lines; showed selective toxicity towards specific cancer types. |
These findings underscore the compound's multifaceted biological activity and its potential for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
